molecular formula C11H10BrNO2 B152583 4-Bromo-6,7-dimethoxyquinoline CAS No. 666734-51-6

4-Bromo-6,7-dimethoxyquinoline

Cat. No. B152583
M. Wt: 268.11 g/mol
InChI Key: RUVHJHVTRNXFOT-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxyquinoline is a compound that is structurally related to various quinoline derivatives which have been studied for their potential in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline scaffold is of particular interest due to their influence on the biological activity and chemical reactivity of these compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was achieved by bromination of an intermediate quinazoline derivative . Similarly, 6-bromo-4-iodoquinoline was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions . These methods highlight the versatility of quinoline scaffolds in undergoing various chemical transformations to introduce different substituents, such as bromine.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be significantly altered by the introduction of substituents. For example, the compound 2-Bromo-5,7-dimethoxy-4-phenylquinoline was synthesized and its crystal structure revealed two independent molecules with different orientations of the phenyl ring relative to the quinoline ring system . This indicates that the substituents can influence the overall conformation and packing of the molecules in the solid state.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions. The bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide, for instance, resulted in the addition of bromine to the allyl double bond rather than halocyclization . This demonstrates the reactivity of the allyl group in the presence of bromine and provides insights into the regioselectivity of halogenation reactions in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the introduction of bromine and methoxy groups can affect the solubility, fluorescence, and quantum efficiency of these compounds. The compound 8-bromo-7-hydroxyquinoline (BHQ) was found to have greater single-photon quantum efficiency than other photolabile protecting groups and showed sensitivity to multiphoton-induced photolysis, making it useful for biological applications .

Scientific Research Applications

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : One of the significant applications of 4-Bromo-6,7-dimethoxyquinoline derivatives is their role as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial in cancer research, as EGFR is often overexpressed in malignant cells. Studies have shown that certain derivatives of 4-Bromo-6,7-dimethoxyquinoline exhibit potent inhibitory effects on EGFR, indicating their potential use in cancer treatment (Bridges et al., 1996), (Rewcastle et al., 1996).

  • Synthesis of Biologically Active Compounds : Bromo-4-iodoquinoline, a derivative of 4-Bromo-6,7-dimethoxyquinoline, serves as an important intermediate in synthesizing various biologically active compounds, such as GSK2126458. Its synthesis and structural confirmation provide insights into the development of pharmacologically relevant molecules (Wang et al., 2015).

  • Photolabile Protecting Groups : Brominated hydroxyquinoline, related to 4-Bromo-6,7-dimethoxyquinoline, has been studied as a photolabile protecting group for carboxylic acids. Its high quantum efficiency and sensitivity to multiphoton-induced photolysis make it a useful tool in biological studies, allowing controlled release of biologically active molecules upon light exposure (Fedoryak & Dore, 2002).

  • Cancer Imaging and Treatment : A study on the biodistribution of 11C-labeled 4-(3-bromoanilino)-6,7-dimethoxyquinazoline in rats, both with and without neuroblastoma implants, demonstrated its potential as an agent for in vivo imaging of tumors using positron emission tomography (PET). This application is significant for cancer diagnosis and monitoring treatment response (Fredriksson et al., 1999).

  • Chemical Synthesis and Modification : Research on 4-Bromo-6,7-dimethoxyquinoline involves its synthesis and chemical modification. Studies focus on developing efficient synthetic methods and understanding the structure-activity relationships of various derivatives, which can lead to the discovery of new compounds with potential therapeutic applications (Çakmak & Ökten, 2017), (Şahin et al., 2008).

  • Local Anesthetic and Anti-Inflammatory Applications : Some derivatives of 4-Bromo-6,7-dimethoxyquinoline have been explored for their local anesthetic and anti-inflammatory effects. This research is crucial for developing new, more effective, and safer analgesic and anti-inflammatory drugs (Rakhmanova et al., 2022).

  • Fluorescence Studies : 4-Bromo-6,7-dimethoxyquinoline derivatives have been used in developing highly fluorescent compounds with stable properties under various conditions. These derivatives are potentially useful as fluorescence standards in various applications (Ahvale et al., 2008).

  • Antihypertensive Agents : Some 4-Bromo-6,7-dimethoxyquinoline derivatives have shown promise as alpha 1-adrenoceptor antagonists and antihypertensive agents. Their high affinity and selectivity for postjunctional alpha 1-adrenoceptors make them potential candidates for treating hypertension (Campbell et al., 1988).

Safety And Hazards

The safety information for 4-Bromo-6,7-dimethoxyquinoline includes several hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions for the research and application of 4-Bromo-6,7-dimethoxyquinoline are promising. For instance, it has been used in the synthesis of derivatives that have shown considerable cytotoxic potentials against both breast and ovarian cancer cell lines .

properties

IUPAC Name

4-bromo-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVHJHVTRNXFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583005
Record name 4-Bromo-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6,7-dimethoxyquinoline

CAS RN

666734-51-6
Record name 4-Bromo-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dimethoxyquinolone (0.79 g) was dissolved in chlorobenzene (7 ml) to prepare a solution. Phosphorus oxybromide (3.34 g) was added to the solution, and the mixture was stirred at 150° C. for 6 hr. The reaction solution was cooled to room temperature, water was then added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography on silica gel using acetone-chloroform to give 4-bromo-6,7-dimethoxyquinoline (429 mg, yield 42%).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Hashim - unipub.uni-graz.at
The thesis is divided into 4 chapters which include first an overview of transition-metal catalyzed carbon-carbon cross-coupling and homocoupling reactions based on highly …
Number of citations: 2 unipub.uni-graz.at

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